molecular formula C11H11BrN2O2 B1519829 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214031-55-6

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione

Cat. No. B1519829
CAS RN: 1214031-55-6
M. Wt: 283.12 g/mol
InChI Key: XLKUWIMOTJSHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione, also known as 3-BP-1-MPZ-2,5-D, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 144 °C. 3-BP-1-MPZ-2,5-D has a molecular weight of 355.25 g/mol and a molecular formula of C13H12BrNO2. It has been used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block for drug discovery.

Scientific Research Applications

Natural Product Synthesis

The compound is utilized in the synthesis of natural products due to its easily modifiable structure. The bromine atom at the phenyl group can undergo various reactions, such as Suzuki cross-coupling for C-C bond formation, Miyaura reaction for borylation, or catalytic C-N cross-coupling . This versatility makes it a valuable starting material for creating a diverse chemical space of natural products.

Pharmaceuticals Development

In medicinal chemistry, the compound’s structural features, particularly the bromophenyl moiety, are explored for the development of new pharmaceuticals. Its reactivity allows for the creation of novel drug molecules with potential therapeutic applications .

Dye Manufacturing

The compound’s structural framework is beneficial in the synthesis of dyes. Its ability to undergo various chemical transformations can lead to the development of new dyes with desired properties for industrial applications .

Agrochemical Production

As an intermediate in agrochemical manufacturing, “3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione” can be used to create compounds that protect crops from pests and diseases, contributing to more efficient and sustainable agriculture .

Material Science

In material science, the compound can be incorporated into the synthesis of advanced materials, such as monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These materials have applications in electronics, photovoltaics, and as catalysts .

Biological Research

The compound’s unique structure is advantageous for biological studies, particularly in understanding the interaction between small molecules and biological targets. This can lead to insights into disease mechanisms and the discovery of new biomarkers .

Chemical Education

Due to its reactivity and the variety of reactions it can undergo, “3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione” serves as an excellent teaching tool in chemical education, demonstrating practical applications of organic synthesis techniques .

Environmental Studies

In environmental research, the compound can be used to study degradation processes and the impact of brominated organic compounds on ecosystems. This research can inform policies and practices for environmental protection .

properties

IUPAC Name

3-(3-bromophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKUWIMOTJSHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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